Lack of Antihypertensive Effect in SHR Model
In an in vivo study using spontaneously hypertensive rats (SHR), the antihypertensive effect was equivalent between the racemic manidipine hydrochloride group and the S-manidipine hydrochloride group. However, R-manidipine hydrochloride did not have any antihypertensive effect [1]. This confirms that the therapeutic activity of the racemic drug is driven exclusively by the S-enantiomer.
| Evidence Dimension | Antihypertensive effect (change in blood pressure) |
|---|---|
| Target Compound Data | No antihypertensive effect |
| Comparator Or Baseline | S-Manidipine hydrochloride and racemic Manidipine hydrochloride (Equivalent antihypertensive effect observed for both) |
| Quantified Difference | S-enantiomer and racemic mixture are active; R-enantiomer is inactive |
| Conditions | Spontaneously hypertensive rats (SHR) model; monitored via implantable physiological signal remote sensing pressure monitoring system (DSI) |
Why This Matters
This data is fundamental for researchers designing in vivo studies, as it proves that using R-(-)-manidipine will not recapitulate the therapeutic effects of the racemic drug, making it essential as a negative control or for studying enantiomer-specific effects.
- [1] Liu, X.; et al. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Pharmaceutical Journal 2018. WPRIM ID: wpr-858316. View Source
